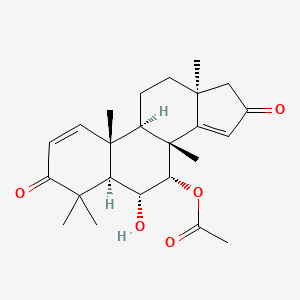

Desfurano-6alpha-hydroxyazadiradione

Description

Properties

Molecular Formula |

C24H32O5 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[(5R,6R,7S,8R,9R,10R,13S)-6-hydroxy-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C24H32O5/c1-13(25)29-20-18(28)19-21(2,3)17(27)8-10-23(19,5)15-7-9-22(4)12-14(26)11-16(22)24(15,20)6/h8,10-11,15,18-20,28H,7,9,12H2,1-6H3/t15-,18-,19+,20-,22+,23-,24-/m1/s1 |

InChI Key |

HKVOPFDXIGAKHQ-CXCOWLLISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)C[C@@]4(CC3)C)C)C)O |

Canonical SMILES |

CC(=O)OC1C(C2C(C(=O)C=CC2(C3C1(C4=CC(=O)CC4(CC3)C)C)C)(C)C)O |

Synonyms |

desfurano-6alpha-hydroxyazadiradione |

Origin of Product |

United States |

Preparation Methods

Botanical Source and Initial Extraction

Desfurano-6α-hydroxyazadiradione is predominantly extracted from the leaves of Azadirachta indica. Fresh leaves are collected, air-dried, and ground into a fine powder to maximize surface area for solvent interaction. The primary solvent employed is methanol, chosen for its efficacy in solubilizing polar and non-polar triterpenoids.

Extraction Protocol :

- Drying and Grinding : Leaves are shade-dried at ambient temperature (25–30°C) for 7–10 days to preserve thermolabile compounds. The dried material is pulverized using a mechanical grinder.

- Methanolic Extraction : Powdered leaves (1 kg) are subjected to maceration in methanol (5 L) for 72 hours at room temperature with periodic agitation. The mixture is filtered through muslin cloth, and the residue is re-extracted twice to ensure exhaustive extraction.

- Concentration : The pooled filtrate is evaporated under reduced pressure at 40°C using a rotary evaporator, yielding a crude methanolic extract (120–150 g).

Isolation and Purification

The crude extract undergoes fractionation to isolate desfurano-6α-hydroxyazadiradione. Column chromatography (CC) is the cornerstone of this process, though thin-layer chromatography (TLC) is utilized for preliminary screening.

Chromatographic Workflow :

- Silica Gel Column Chromatography :

- The crude extract (50 g) is adsorbed onto silica gel (60–120 mesh) and packed into a glass column (100 cm × 5 cm).

- Elution is performed with a gradient of hexane-ethyl acetate (9:1 to 1:1, v/v), followed by ethyl acetate-methanol (9:1 to 1:1).

- Fractions (200 mL each) are collected and monitored via TLC (silica gel GF254, visualized under UV 254 nm and sprayed with vanillin-sulfuric acid reagent).

- Fraction Pooling :

Structural Elucidation

The isolated compound is characterized using spectroscopic techniques to confirm its identity as desfurano-6α-hydroxyazadiradione.

Spectroscopic Data :

- 1H-NMR (400 MHz, CDCl3) : Signals at δ 5.68 (1H, t, J = 3.5 Hz, H-15), δ 4.12 (1H, m, H-6α), δ 1.28 (3H, s, H-23), and δ 1.02 (3H, s, H-24) indicate a triterpenoid skeleton with hydroxyl and ketone functionalities.

- 13C-NMR (100 MHz, CDCl3) : Key resonances include δ 217.8 (C-3 ketone), δ 170.5 (C-30 acetate), and δ 72.3 (C-6 hydroxyl).

- IR (KBr) : Bands at 3420 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (ester C=O), and 1670 cm⁻¹ (α,β-unsaturated ketone) corroborate functional groups.

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 498 [M]+ and fragment ions at m/z 453 [M – COCH3]+ and m/z 189 [C10H13O3]+ confirm the molecular formula C32H46O6.

Analytical Validation

Purity and stability assessments ensure the compound’s suitability for pharmacological studies.

HPLC Analysis :

- Column : C18 (250 × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile-water (70:30, isocratic).

- Flow Rate : 1.0 mL/min.

- Detection : UV at 210 nm.

- Retention Time : 12.3 minutes, with a purity of ≥98%.

Stability Testing :

- The compound is stable in methanol at 4°C for 6 months, with no degradation observed via TLC or HPLC.

Comparative Methodologies

While methanol is the solvent of choice, alternative protocols using ethanol or hydroalcoholic mixtures have been explored but yield lower quantities of desfurano-6α-hydroxyazadiradione. Supercritical fluid extraction (SFE) with CO2 has been proposed for eco-friendly extraction but remains under investigation for this specific compound.

Challenges and Optimization

- Solvent Residues : Traces of hexane in final fractions necessitate additional washing with n-pentane.

- Scale-Up Limitations : Semi-preparative HPLC is efficient for small-scale isolation but impractical for industrial production. Pilot-scale centrifugal partition chromatography (CPC) is being evaluated as a viable alternative.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Desfurano-6alpha-hydroxyazadiradione in natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Characterization relies on spectroscopic methods:

- NMR (¹H, ¹³C, DEPT, HSQC) to resolve stereochemistry at C-6alpha.

- Mass spectrometry (HRMS or LC-MS) for molecular weight confirmation.

- X-ray crystallography (if crystallizable) for absolute configuration determination.

Q. How can researchers investigate the biochemical mechanisms of this compound in plant defense systems?

- Methodological Answer :

- In vitro enzyme inhibition assays (e.g., against fungal polyketide synthases or insect digestive proteases).

- Transcriptomic profiling of plant tissues treated with the compound to identify upregulated defense-related genes.

- Metabolomic analysis (GC-MS or LC-MS) to track secondary metabolite shifts.

Q. What experimental designs are optimal for assessing this compound’s bioactivity in pharmacological models?

- Methodological Answer :

- Cell-based assays : Cytotoxicity screening (MTT assay) across cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls.

- Enzyme-targeted studies : Dose-response curves for IC50 determination (e.g., COX-2 inhibition for anti-inflammatory potential).

- In vivo models : Acute toxicity testing in rodents (OECD 423 guidelines) before efficacy studies in disease models.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Comparative meta-analysis : Normalize data using relative potency metrics (e.g., % inhibition per µM) and assess variables like solvent choice (DMSO vs. ethanol) or cell line viability protocols.

- Orthogonal validation : Replicate key assays in independent labs with standardized protocols.

- Structural confirmation : Verify compound identity in conflicting studies via NMR or chiral HPLC to rule out isomer contamination .

Q. What strategies optimize the stereoselective synthesis of this compound for scalable production?

- Methodological Answer :

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen for epoxidation) to enhance C-6alpha hydroxylation efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for kinetic vs. thermodynamic control.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring.

Q. How can computational modeling predict this compound’s interactions with non-traditional biological targets?

- Methodological Answer :

- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to screen against understudied targets (e.g., NLRP3 inflammasome).

- MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models.

- QSAR modeling : Train models on existing bioactivity data to prioritize synthesis of derivatives with predicted enhanced activity .

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how can they be addressed?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover the compound from aqueous matrices.

- Detection limits : Employ UPLC-MS/MS with MRM (multiple reaction monitoring) for sensitivity <1 ppb.

- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for signal suppression .

Q. How can derivatization techniques enhance the detection of this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.